molecular formula C11H14O4 B3002793 2-Ethyl-4,6-dimethoxybenzoic acid CAS No. 75996-28-0

2-Ethyl-4,6-dimethoxybenzoic acid

Cat. No.: B3002793
CAS No.: 75996-28-0
M. Wt: 210.229
InChI Key: KDBARSHHKWJTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and an ethyl group attached to the benzene ring

Scientific Research Applications

2-Ethyl-4,6-dimethoxybenzoic acid has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4,6-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethoxybenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzoic acid: Lacks the ethyl group, resulting in different chemical and physical properties.

    4-Ethyl-2,6-dimethoxybenzoic acid: Similar structure but with the ethyl group in a different position, affecting its reactivity and applications.

Uniqueness

The presence of both methoxy and ethyl groups enhances its versatility in various chemical reactions and research applications .

Properties

IUPAC Name

2-ethyl-4,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-7-5-8(14-2)6-9(15-3)10(7)11(12)13/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBARSHHKWJTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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